10Z,12E-Hexadecadienal
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Overview
Description
10Z,12E-Hexadecadienal is a polyunsaturated fatty aldehyde with the molecular formula C16H28O. It is characterized by the presence of two double bonds located at positions 10 and 12 in the carbon chain, specifically in the 10Z,12E configuration . This compound is known for its role as a pheromone in certain insect species, particularly in the silkworm moth Bombyx mori .
Preparation Methods
Synthetic Routes and Reaction Conditions
10Z,12E-Hexadecadienal can be synthesized from readily available starting materials such as octa-2E,7-dien-1-ol. The synthesis involves several steps, including the formation of intermediate compounds and the use of specific reagents and catalysts . One common method involves the use of Wittig reactions to introduce the double bonds at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
10Z,12E-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Halogenated derivatives of hexadecadienal.
Scientific Research Applications
10Z,12E-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods.
Industry: Utilized in the production of pheromone traps for pest management in agriculture.
Mechanism of Action
The mechanism of action of 10Z,12E-Hexadecadienal involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or mating . The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
10E,12Z-Hexadecadienal: Another isomer with the double bonds in the 10E,12Z configuration.
10E,12E-Hexadecadienal: An isomer with both double bonds in the E configuration.
10Z,12Z-Hexadecadienal: An isomer with both double bonds in the Z configuration.
Uniqueness
10Z,12E-Hexadecadienal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its function as a pheromone in certain insect species, making it a valuable compound for research in chemical ecology and pest management .
Properties
IUPAC Name |
(10Z,12E)-hexadeca-10,12-dienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFASEAZCNYZBW-DEQVHDEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C\CCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-98-6 |
Source
|
Record name | Bombykal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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